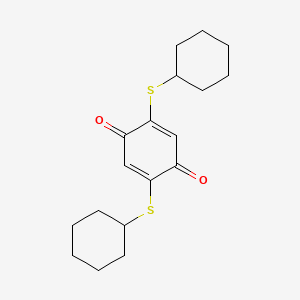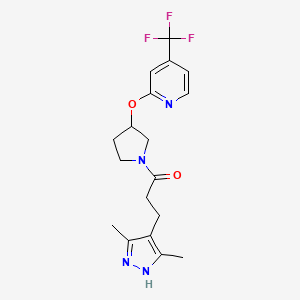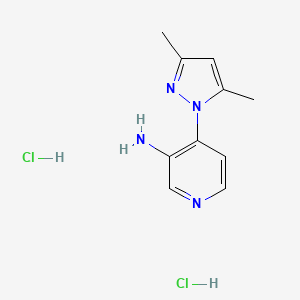
(9H-Carbazol-9-ylmethyl)dimethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9H-Carbazol-9-ylmethyl)dimethylamine is an organic compound with the molecular formula C15H16N2 It is a derivative of carbazole, a heterocyclic aromatic organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Carbazol-9-ylmethyl)dimethylamine typically involves the reaction of carbazole with formaldehyde and dimethylamine. The process can be summarized as follows:
Starting Materials: Carbazole, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions.
Procedure: Carbazole is first reacted with formaldehyde to form a carbazolylmethyl intermediate. This intermediate is then reacted with dimethylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are crucial for large-scale production.
化学反应分析
Types of Reactions
(9H-Carbazol-9-ylmethyl)dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-9-carboxaldehyde, while substitution reactions can produce various carbazole derivatives with different functional groups.
科学研究应用
(9H-Carbazol-9-ylmethyl)dimethylamine has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its electronic properties.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is studied for its potential use in the development of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of (9H-Carbazol-9-ylmethyl)dimethylamine depends on its application. In organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device. In pharmaceuticals, it may interact with specific molecular targets, such as receptors or enzymes, to exert its therapeutic effects.
相似化合物的比较
Similar Compounds
Carbazole: The parent compound of (9H-Carbazol-9-ylmethyl)dimethylamine, used in similar applications.
N-Methylcarbazole: A derivative with one methyl group, used in organic synthesis and materials science.
N,N-Dimethylcarbazole: Another derivative with two methyl groups, also used in organic electronics and pharmaceuticals.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring precise control over electronic characteristics, such as in OLEDs and photovoltaic cells.
属性
IUPAC Name |
1-carbazol-9-yl-N,N-dimethylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-16(2)11-17-14-9-5-3-7-12(14)13-8-4-6-10-15(13)17/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBDWGXHJDJBIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CN1C2=CC=CC=C2C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl 2-(4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406517.png)

![Ethyl 2-[5-ethyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoate](/img/structure/B2406519.png)
![2-{[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2406520.png)



![tert-butyl N-[(3R)-1-amino-4-methylpentan-3-yl]carbamate](/img/structure/B2406529.png)

![4-(tert-butyl)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2406532.png)


![5-[(5-Methoxycarbonyl-2-methyl-3-furanyl)methoxy]-2-methyl-3-benzofurancarboxylic acid methyl ester](/img/structure/B2406538.png)

